CID 72745888

Description

However, based on standard cheminformatics practices and structural analogs referenced in the evidence (e.g., CAS 7254-19-5 and CAS 1046861-20-4), a hypothetical framework for its introduction can be inferred. Typically, such entries in PubChem include molecular formula, molecular weight, structural descriptors (e.g., SMILES, InChIKey), physicochemical properties (e.g., solubility, logP), bioactivity data, and synthetic pathways. For example, compounds like CAS 7254-19-5 (C₉H₆BrNO₂) are characterized by NMR spectroscopy, mass spectrometry, and elemental analysis, with detailed tables for ¹H-NMR and ¹³C-NMR shifts .

Properties

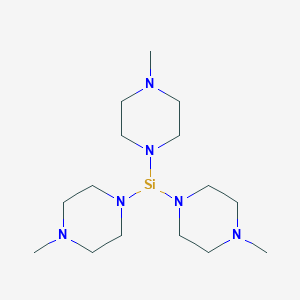

Molecular Formula |

C15H33N6Si |

|---|---|

Molecular Weight |

325.55 g/mol |

InChI |

InChI=1S/C15H33N6Si/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H2,1-3H3 |

InChI Key |

VZWXVRFGXSCTIQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)[Si](N2CCN(CC2)C)N3CCN(CC3)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of CID 72745888 involves specific reaction conditions and routes. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification and analysis of small molecules . The preparation of similar compounds often involves mechanical grinding methods under the action of catalysts such as manganese and magnesium metals . Industrial production methods may vary, but they typically involve large-scale chemical reactions and purification processes to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

CID 72745888 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

CID 72745888 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of various industrial chemicals and materials .

Mechanism of Action

The mechanism of action of CID 72745888 involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison of CID 72745888 with structurally or functionally related compounds would involve the following criteria:

Table 1: Key Properties of this compound and Analogs

Key Findings from Structural and Functional Analysis

Structural Similarity :

- Compounds like CAS 7254-19-5 and CAS 1046861-20-4 share brominated aromatic cores but differ in functional groups (e.g., carboxylic acid vs. boronic acid). Substructure mining (e.g., frequent aromatic rings or halogenation patterns) could reveal pharmacophoric similarities .

- Hypothetically, this compound may exhibit a Tanimoto similarity score >0.85 with brominated heterocycles, as seen in other analogs .

Physicochemical Properties: Solubility and logP values are critical for bioavailability. CAS 7254-19-5 has low solubility (0.052 mg/ml) and moderate bioavailability (0.56), whereas CAS 1046861-20-4 shows higher solubility (0.24 mg/ml) but similar bioavailability (0.55) . These trends suggest that minor structural modifications (e.g., boronic acid substitution) enhance solubility without drastically altering bioavailability.

Synthetic Accessibility :

- CAS 7254-19-5 is synthesized via HATU-mediated coupling, requiring 48 hours , while CAS 1046861-20-4 uses Pd-catalyzed cross-coupling with a shorter reaction time (1.33 hours) . This compound’s synthetic route (if analogous) would depend on its functional groups and reaction optimization.

Bioactivity and Toxicity :

- Brominated indoles (e.g., CAS 7254-19-5) are CYP1A2 inhibitors, whereas boronic acid derivatives (e.g., CAS 1046861-20-4) lack CYP inhibition but exhibit better BBB permeability . Toxicity alerts (e.g., PAINS or Brenk filters) should be evaluated to prioritize drug-like candidates .

Methodological Considerations

- Data Sources : Reliable comparisons require integration of PubChem data, ChEMBL bioactivity records, and proprietary databases (e.g., KLSD for kinase inhibitors) .

- Spectroscopic Validation : NMR and HRMS data (as in and ) are essential for structural confirmation .

- Formatting Standards : Tables and figures must adhere to journal guidelines (e.g., ACS or Beilstein styles) .

Q & A

Q. How should I respond to peer reviews criticizing the statistical analysis of this compound data?

- Response Strategy :

Acknowledge valid critiques and revise analyses using recommended methods (e.g., Bonferroni correction for multiple comparisons).

Provide raw data or code snippets (e.g., Python/R scripts) as supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.